molecular formula C19H26N2O B7358904 2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol

2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol

Cat. No. B7358904
M. Wt: 298.4 g/mol
InChI Key: MFMLLDTVVFESKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol, also known as ABE, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ABE belongs to a class of compounds called β-adrenergic agonists, which are known to activate β-adrenergic receptors in the body. In

Mechanism of Action

The mechanism of action of 2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol involves the activation of β-adrenergic receptors, which are G protein-coupled receptors that are widely expressed in the body. Activation of β-adrenergic receptors leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which regulates various cellular processes such as ion channel activity, gene expression, and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models and cell lines. In cardiology, this compound has been found to increase contractility and reduce ischemia-reperfusion injury by activating β1-adrenergic receptors. In neurology, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve cognitive function by activating β2-adrenergic receptors. In oncology, this compound has been found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis through the activation of PKA and the inhibition of Akt signaling.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol is its high selectivity for β-adrenergic receptors, which allows for specific targeting of these receptors in various tissues. Another advantage is its relatively low toxicity and good pharmacokinetic properties, which make it a promising candidate for therapeutic applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol. One direction is the development of more efficient synthesis methods and analogs with improved pharmacokinetic properties. Another direction is the investigation of this compound's potential therapeutic applications in other fields such as immunology and endocrinology. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its downstream signaling pathways.

Synthesis Methods

The synthesis of 2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol involves the condensation of 4-amino-2-nitrophenol with 3-(2-aminomethylbutyl)aniline in the presence of a reducing agent such as sodium dithionite. The resulting product is then reduced with sodium borohydride to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

2-[4-Amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol has been studied extensively for its potential therapeutic applications in various fields such as cardiology, neurology, and oncology. In cardiology, this compound has been shown to improve cardiac function and reduce ischemia-reperfusion injury in animal models. In neurology, this compound has been investigated for its potential neuroprotective effects in Parkinson's disease and Alzheimer's disease. In oncology, this compound has been found to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

properties

IUPAC Name

2-[4-amino-2-[3-[2-(aminomethyl)butyl]phenyl]phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-2-14(13-20)10-15-4-3-5-17(11-15)19-12-18(21)7-6-16(19)8-9-22/h3-7,11-12,14,22H,2,8-10,13,20-21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMLLDTVVFESKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)C2=C(C=CC(=C2)N)CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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